molecular formula C18H19ClN4 B1672300 FAUC 213 CAS No. 337972-47-1

FAUC 213

Katalognummer: B1672300
CAS-Nummer: 337972-47-1
Molekulargewicht: 326.8 g/mol
InChI-Schlüssel: DTRXURJDKOYCCD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

FAUC213 ist ein selektiver vollständiger Antagonist des Dopamin-D4-Rezeptors. Es ist bekannt für seine hohe Selektivität und die Fähigkeit, die Blut-Hirn-Schranke zu durchdringen. Diese Verbindung hat in verschiedenen wissenschaftlichen Forschungsanwendungen, insbesondere im Bereich der Neuropharmakologie, Potenzial gezeigt .

Herstellungsmethoden

Die Synthese von FAUC213 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung spezifischer funktioneller Gruppen. Der Syntheseweg umfasst typischerweise die Verwendung von Reagenzien wie Chlorierungsmitteln und Aminen unter kontrollierten Bedingungen. Industrielle Produktionsmethoden können die Optimierung dieser Schritte beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Wissenschaftliche Forschungsanwendungen

FAUC213 has been extensively studied for its applications in:

Biochemische Analyse

Biochemical Properties

FAUC 213 plays a crucial role in biochemical reactions by selectively binding to the dopamine D4 receptor. This interaction inhibits the receptor’s activity, which is implicated in various neuropsychiatric conditions. This compound does not significantly interact with dopamine D2 and D3 receptors, making it highly selective . Additionally, this compound may interact with 5-HT2 and α1 receptors, although these interactions are less well-characterized .

Cellular Effects

This compound influences various cellular processes, particularly in neuronal cells. By antagonizing the dopamine D4 receptor, this compound reduces amphetamine-induced locomotor hyperactivity and restores apomorphine-disrupted prepulse inhibition . These effects suggest that this compound can modulate cell signaling pathways involved in dopamine transmission, which is crucial for maintaining normal cognitive and motor functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the dopamine D4 receptor, thereby inhibiting its activity. This inhibition prevents the receptor from interacting with its natural ligand, dopamine, leading to a reduction in downstream signaling pathways . This compound’s high selectivity for the D4 receptor is attributed to its unique chemical structure, which allows it to fit precisely into the receptor’s binding pocket .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability and maintains its antagonistic properties over extended periods . Long-term studies have shown that this compound does not induce catalepsy or increase dopamine turnover in key brain regions, indicating its potential for chronic use without severe side effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At a dose of 30 mg/kg, this compound significantly reduces amphetamine-induced locomotor hyperactivity and restores prepulse inhibition without causing catalepsy . Higher doses have not been extensively studied, but the available data suggest that this compound has a favorable safety profile at therapeutic doses .

Metabolic Pathways

This compound is involved in metabolic pathways related to dopamine signaling. It interacts with enzymes and cofactors that regulate dopamine synthesis, release, and degradation . By inhibiting the dopamine D4 receptor, this compound can modulate metabolic flux and alter metabolite levels in the brain .

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through passive diffusion. It can cross the blood-brain barrier, allowing it to exert its effects on central nervous system receptors . The compound’s distribution is influenced by its lipophilicity, which facilitates its accumulation in lipid-rich brain tissues .

Subcellular Localization

This compound is primarily localized in the plasma membrane, where it interacts with the dopamine D4 receptor . Its activity is dependent on its ability to reach and bind to this receptor, which is facilitated by its chemical structure and lipophilicity . This compound does not undergo significant post-translational modifications that would alter its subcellular localization .

Vorbereitungsmethoden

The synthesis of FAUC213 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes the use of reagents such as chlorinating agents and amines under controlled conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity .

Analyse Chemischer Reaktionen

FAUC213 durchläuft verschiedene chemische Reaktionen, darunter:

Wissenschaftliche Forschungsanwendungen

FAUC213 wurde ausgiebig auf seine Anwendungen in folgenden Bereichen untersucht:

Wirkmechanismus

FAUC213 entfaltet seine Wirkung, indem es an den Dopamin-D4-Rezeptor bindet und so die Wirkung von Dopamin blockiert. Diese antagonistische Wirkung beeinflusst verschiedene molekulare Zielstrukturen und Pfade, die an der Dopamin-Signalübertragung beteiligt sind, was zu seinen potenziellen antipsychotischen Wirkungen führt .

Vergleich Mit ähnlichen Verbindungen

FAUC213 ist einzigartig aufgrund seiner hohen Selektivität für den Dopamin-D4-Rezeptor im Vergleich zu anderen Dopaminrezeptor-Antagonisten. Ähnliche Verbindungen umfassen:

FAUC213 zeichnet sich durch seine Spezifität und die Fähigkeit aus, die Blut-Hirn-Schranke zu durchdringen, was es zu einem wertvollen Werkzeug in der neuropharmakologischen Forschung macht .

Eigenschaften

IUPAC Name

2-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]pyrazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4/c19-15-4-6-17(7-5-15)22-11-9-21(10-12-22)14-16-13-18-3-1-2-8-23(18)20-16/h1-8,13H,9-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTRXURJDKOYCCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN3C=CC=CC3=C2)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40187460
Record name FAUC-213
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40187460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337972-47-1
Record name FAUC-213
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0337972471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FAUC-213
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40187460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-(4-Chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FAUC-213
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8F040299R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
FAUC 213
Reactant of Route 2
Reactant of Route 2
FAUC 213
Reactant of Route 3
Reactant of Route 3
FAUC 213
Reactant of Route 4
Reactant of Route 4
FAUC 213
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
FAUC 213
Reactant of Route 6
FAUC 213

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.